Differential Crystallographic Binding Quality: EV-D68 3C Protease vs. HRP-2 PWWP Domain
In crystallographic fragment screens, 1-methyl-4-(oxolane-2-carbonyl)piperazine exhibits markedly divergent binding quality between two distinct protein targets: the Enterovirus D68 3C protease and the HRP-2 PWWP domain. This differential binding is quantified by the real space R factor (RSR) and real space correlation coefficient (RSCC) [1]. A lower RSR indicates a better fit, while a higher RSCC indicates a more reliable electron density match, demonstrating target-dependent binding fitness [2].
| Evidence Dimension | Crystallographic binding quality (Real Space R factor / Real Space Correlation Coefficient) |
|---|---|
| Target Compound Data | Target 1 (7GOW, EV-D68 3C Protease): RSR = 0.336, RSCC = 0.465. Target 2 (7HHC, HRP-2 PWWP Domain): RSR = 0.157, RSCC = 0.861 |
| Comparator Or Baseline | The same compound (SYX) was screened against two different proteins under identical PanDDA analysis group protocols. |
| Quantified Difference | RSR: 0.336 vs 0.157 (2.14-fold lower for HRP-2); RSCC: 0.465 vs 0.861 (1.85-fold higher for HRP-2). Atom clashes: 2 vs 1. |
| Conditions | X-ray diffraction, PanDDA fragment screen. 7GOW (EV-D68 3C Protease) resolution: 1.28 Å. 7HHC (HRP-2 PWWP domain) resolution: 1.59 Å. |
Why This Matters
Demonstrates target-specific binding fitness and selectivity, enabling rational selection for enterovirus protease or epigenetic reader domain screening campaigns, whereas analogs with different substitution patterns may not engage these targets.
- [1] RCSB Protein Data Bank. (2023). Ligand Validation for SYX in 7GOW. RCSB PDB. View Source
- [2] RCSB Protein Data Bank. (2023). Ligand Validation for SYX in 7HHC. RCSB PDB. View Source
